Chirality: (R)- vs. (S)-Enantiomer Availability
The availability of 1-(3-bromophenyl)-2-methylpropan-1-amine as distinct (R)- and (S)-enantiomers is a primary, quantifiable differentiation point from achiral analogs or racemic mixtures. This allows for precise stereochemical control in synthesis and biological studies. The (S)-enantiomer is widely available with a specified purity of ≥98%, while the (R)-enantiomer is also commercially accessible, enabling direct procurement of the desired stereoisomer .
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | (S)-enantiomer: NLT 98% purity; (R)-enantiomer: available as a single enantiomer |
| Comparator Or Baseline | Racemic mixture of 1-(3-bromophenyl)-2-methylpropan-1-amine or achiral analogs |
| Quantified Difference | Enantiomeric excess (ee) of single enantiomer > 0% vs. racemic mixture (ee=0%) |
| Conditions | Commercial specifications for research-grade chemicals |
Why This Matters
This allows a researcher to select the exact enantiomer required for a specific experiment, eliminating uncertainty in stereochemical outcomes and enabling the study of stereospecific interactions .
